molecular formula C16H22N4O10 B605121 Ac4ManNAz

Ac4ManNAz

Cat. No.: B605121
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-LIADDWGISA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Ac4ManNAz can be used to selectively modify proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to be incorporated into biomolecules, enabling their visualization and tracking.

Cellular Effects

In cellular systems, this compound has been shown to have minimal effects at a concentration of 10 μM . At a concentration of 50 μM, this compound can lead to a reduction in major cellular functions, including energy generation capacity, cellular infiltration ability, and channel activity .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into biomolecules through metabolic labeling. The azide group in this compound can react with alkyne groups in biomolecules, allowing it to be covalently attached to these molecules . This enables the tracking and analysis of these biomolecules in various biological processes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent. According to one study, treatment with 50 μM this compound led to a reduction in major cellular functions . 10 μM this compound showed the least effect on cellular systems and had a sufficient labeling efficiency for cell labeling, tracking, and proteomic analysis .

Metabolic Pathways

This compound is involved in the metabolic labeling of proteins. It is converted into glycosyltransferase substrates through the cell’s endogenous carbohydrate metabolism . These substrates can then be added to proteins, allowing for their visualization and tracking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac4ManNAz typically involves the acetylation of N-azidoacetylmannosamineThe final step involves acetylation to yield the tetraacetylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using crystallization or chromatography techniques .

Mechanism of Action

Ac4ManNAz is metabolized by cells and incorporated into sialic acid biosynthesis pathways. The azide group allows for bioorthogonal labeling, enabling the visualization and tracking of glycoproteins. The compound can regulate various cellular functions and signaling pathways, including energy generation, cellular infiltration, and channel activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac4ManNAz is unique in its ability to specifically label N-linked glycoproteins through sialic acid biosynthesis pathways. This specificity makes it particularly valuable for studying cell surface glycosylation and developing targeted therapies .

Properties

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-LIADDWGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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